molecular formula C14H18N2O3 B1302290 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 309292-93-1

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No. B1302290
CAS RN: 309292-93-1
M. Wt: 262.3 g/mol
InChI Key: XOLCGPJCJZCOSE-UHFFFAOYSA-N
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Description

“2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 . It has an average mass of 262.304 Da and a monoisotopic mass of 262.131744 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexanecarboxylic acid group attached to a carbamoyl group, which is further attached to a 3-pyridylmethyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 561.5±50.0 °C at 760 mmHg, and a flash point of 293.4±30.1 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 79 Å2, and it has a molar volume of 212.7±3.0 cm3 .

Scientific Research Applications

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential use as a prodrug, as it can be converted to a variety of biologically active compounds. In biochemistry, this compound has been studied for its potential in the synthesis of cyclic peptides, which have been shown to have antimicrobial and antiviral properties. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is an organic compound that can act as a reagent in a variety of reactions. In an esterification reaction, this compound acts as a nucleophile, attacking the electrophilic carbon of the carboxylic acid. In an imide formation reaction, this compound acts as a base, deprotonating the amine, resulting in the formation of an imide.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as phosphatases and kinases. Additionally, this compound has been studied for its potential to modulate the activity of certain receptors, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is a versatile molecule that can be used in a variety of reactions. Its advantages include its low cost, its ease of synthesis, and its low toxicity. Additionally, this compound is a highly reactive molecule, which makes it useful for a variety of lab experiments. However, this compound is also limited by its instability, as it can easily decompose in the presence of light or heat.

Future Directions

The potential future directions for 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid research include further investigation into its potential uses in medicinal chemistry, biochemistry, and material science. Additionally, further research into this compound’s potential enzyme and receptor modulating properties could lead to the development of novel therapeutic agents. Additionally, further research into this compound’s potential as a prodrug could lead to the development of novel drug delivery systems. Finally, further research into this compound’s potential for the synthesis of polymers and other materials could lead to the development of novel materials with improved properties.

Synthesis Methods

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid can be synthesized through a variety of methods, the most common of which is the reaction of a primary alcohol with a carboxylic acid in the presence of a base. This reaction results in an esterification reaction, which yields this compound as the product. Additionally, this compound can be synthesized through the reaction of a 1,3-diketone with an amine in the presence of a base. This reaction results in the formation of an imide, which can then be hydrolyzed to yield this compound.

properties

IUPAC Name

2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h3-4,7-8,11-12H,1-2,5-6,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCGPJCJZCOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375191
Record name SBB053463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

309292-93-1
Record name SBB053463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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